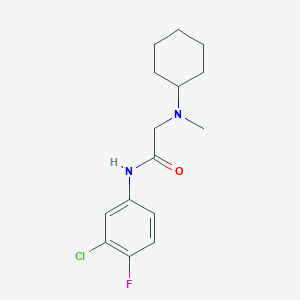
N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 is a member of the glycine transporter type 1 (GlyT1) inhibitors class of compounds. GlyT1 inhibitors are a promising new class of drugs that have shown potential in the treatment of various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain.
作用机制
CFM-2 acts as a N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide inhibitor, which means it inhibits the reuptake of glycine by neurons. This leads to an increase in extracellular glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are important for synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. In preclinical studies, CFM-2 has been shown to improve cognitive function, reduce anxiety-like behavior, and decrease locomotor activity. In addition, CFM-2 has also been shown to have analgesic effects in animal models of neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of CFM-2 for lab experiments is its specificity for N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide. This allows researchers to selectively inhibit N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide without affecting other neurotransmitter systems. However, one limitation of CFM-2 is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of potential future directions for research on CFM-2. One area of interest is the potential use of CFM-2 in the treatment of drug addiction. CFM-2 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is the role of CFM-2 in the treatment of Alzheimer's disease. CFM-2 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a treatment for this condition. Finally, there is also interest in developing more water-soluble derivatives of CFM-2 to improve its in vivo administration.
合成方法
CFM-2 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-chloro-4-fluoroaniline with cyclohexylmagnesium bromide, followed by the addition of N-methylglycine tert-butyl ester and subsequent deprotection to yield CFM-2.
科学研究应用
CFM-2 has been extensively studied for its potential therapeutic applications. In preclinical studies, CFM-2 has shown promise in the treatment of various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain. In addition, CFM-2 has also been studied for its potential use in the treatment of drug addiction.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O/c1-19(12-5-3-2-4-6-12)10-15(20)18-11-7-8-14(17)13(16)9-11/h7-9,12H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQOOMWYHYUSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
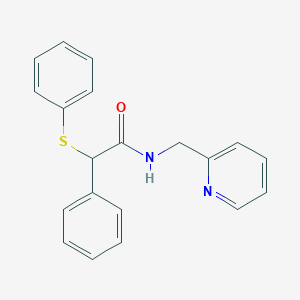
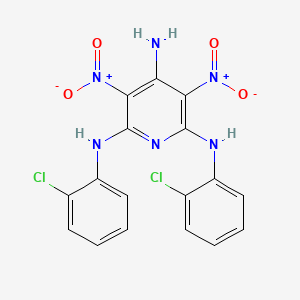
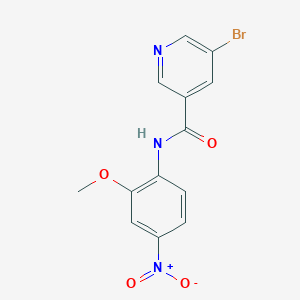
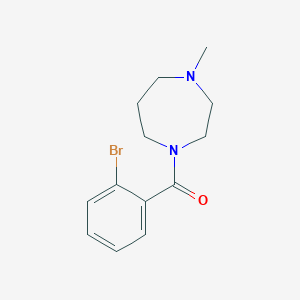
![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)
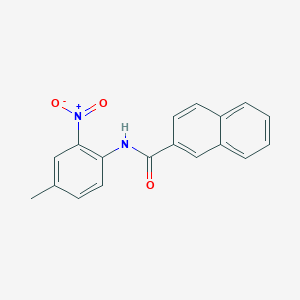
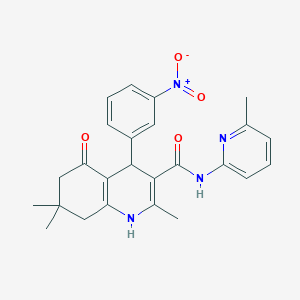
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)
![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)
![1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5184794.png)